2,4-Dibromo-6-fluoropyridin-3-ol
CAS No.: 1421602-80-3
Cat. No.: VC2882124
Molecular Formula: C5H2Br2FNO
Molecular Weight: 270.88 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1421602-80-3 |
---|---|
Molecular Formula | C5H2Br2FNO |
Molecular Weight | 270.88 g/mol |
IUPAC Name | 2,4-dibromo-6-fluoropyridin-3-ol |
Standard InChI | InChI=1S/C5H2Br2FNO/c6-2-1-3(8)9-5(7)4(2)10/h1,10H |
Standard InChI Key | BRVVJNAZWKGBBI-UHFFFAOYSA-N |
SMILES | C1=C(C(=C(N=C1F)Br)O)Br |
Canonical SMILES | C1=C(C(=C(N=C1F)Br)O)Br |
Introduction
Physical and Chemical Properties
2,4-Dibromo-6-fluoropyridin-3-ol possesses distinct physical and chemical properties that are essential for understanding its behavior in various chemical reactions and applications. The comprehensive physical and chemical properties of this compound are summarized in Table 1.
The compound is characterized by a pyridine ring structure with specific substitution patterns. The presence of two bromine atoms (at positions 2 and 4) and a fluorine atom (at position 6) contributes to its distinct chemical behavior. The hydroxyl group at position 3 provides an additional site for potential chemical modifications. Due to the electronegative nature of the halogen atoms (bromine and fluorine), the compound exhibits enhanced binding affinity to biological targets such as enzymes and proteins. This characteristic makes it particularly valuable in medicinal chemistry applications.
From a physical standpoint, 2,4-Dibromo-6-fluoropyridin-3-ol is typically available as a solid compound with a relatively high boiling point of approximately 341.2±37.0°C at standard pressure . The compound's solubility profile indicates it dissolves well in organic solvents, which is consistent with its structure and application in organic synthesis reactions. This property is particularly important for its use in laboratory and industrial settings where solubility in common organic solvents facilitates various chemical transformations.
Applications and Research Uses
Pharmaceutical Applications
2,4-Dibromo-6-fluoropyridin-3-ol has significant applications in pharmaceutical research and development. The compound serves primarily as an intermediate in the synthesis of more complex chemical compounds, particularly in the pharmaceutical industry, playing a crucial role in the development of active pharmaceutical ingredients (APIs) . The strategic positioning of halogen atoms (bromine and fluorine) in its structure makes it particularly valuable in medicinal chemistry for several reasons.
The presence of bromine and fluorine atoms enhances the compound's binding affinity to biological targets such as enzymes or proteins due to their electronegative nature. This property is exploited in the design of drugs where specific binding interactions are critical for therapeutic efficacy. Furthermore, halogenated pyridines like 2,4-Dibromo-6-fluoropyridin-3-ol can contribute to improved pharmacokinetic properties of drug candidates, including enhanced metabolic stability and membrane permeability.
In pharmaceutical research, this compound serves as a versatile building block that can undergo various transformations to generate libraries of compounds for biological screening. The hydroxyl group at position 3 provides an additional point for derivatization, expanding the structural diversity that can be achieved using this intermediate. This versatility makes it valuable in medicinal chemistry campaigns aimed at discovering novel therapeutic agents for various disease targets.
Agrochemical Applications
Beyond pharmaceuticals, 2,4-Dibromo-6-fluoropyridin-3-ol has important applications in the agrochemical industry. It plays a significant role in the development of crop protection agents . The compound's structure allows for further functionalization, making it valuable in creating molecules with specific biological activities relevant to agricultural applications.
In agrochemical research, halogenated pyridines can serve as precursors for herbicides, fungicides, and insecticides. The electronic properties imparted by the halogen substituents can influence the binding to specific biological targets relevant to pest control. Additionally, the presence of halogens often contributes to improved stability under field conditions, which is an important consideration for agrochemical products.
The compound's ability to undergo various chemical transformations makes it a versatile starting material for creating diverse agrochemical candidates. Researchers can modify its structure to optimize properties such as selectivity, potency, environmental persistence, and safety profiles, which are all critical parameters in modern agrochemical development.
Size (g) | Availability | Price (USD) | Supplier |
---|---|---|---|
0.250 | 10-20 days | $173.22 | MySkinRecipes |
1.000 | 10-20 days | $346.45 | MySkinRecipes |
The compound is typically available with a purity of ≥95%, which is sufficient for most research applications . For applications requiring higher purity, additional purification steps may be necessary, or specialty suppliers should be consulted for custom synthesis options.
The relatively high cost per gram reflects the compound's specialized nature and limited production volume. Researchers should consider this cost factor when planning synthetic routes that utilize this intermediate, particularly for larger-scale applications or when exploring alternative synthetic pathways.
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